molecular formula C14H13NO2 B191242 Flindersine CAS No. 523-64-8

Flindersine

Cat. No.: B191242
CAS No.: 523-64-8
M. Wt: 227.26 g/mol
InChI Key: PXNMNABLQWUMCX-UHFFFAOYSA-N
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Description

Flindersine is an oxacyclic organonitrogen heterocyclic compound with the molecular formula C₁₄H₁₃NO₂. It is a tricyclic compound featuring an embedded phenylene ring. This compound is primarily isolated from plants belonging to the Rutaceae family, such as Haplophyllum perforatum . This compound is known for its diverse biological activities, including antifungal and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flindersine can be synthesized through various methods. One efficient method involves the treatment of 4-hydroxy-N-methyl-3-prenylquinolin-2(1H)-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes the reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulfoxide . Additionally, a two-step synthesis involving the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, followed by dehydrogenation, has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Flindersine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as DDQ and potassium permanganate are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Flindersine exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound shows significant antibacterial and antifungal activities. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 250 µg/ml .
  • Antitumor Effects : Studies have suggested that this compound may possess anti-cancer properties, with investigations into its effects on various cancer cell lines revealing promising results.
  • Insecticidal Activity : this compound has been evaluated for its effectiveness against agricultural pests. It exhibited 100% larvicidal activity against mosquito larvae at low concentrations (20 ppm) and significant antifeedant activity against pests like Helicoverpa armigera and Spodoptera litura .

Antimicrobial Activity

A study conducted on the ethyl acetate extract of Toddalia asiatica revealed that this compound isolated from this extract showed moderate antibacterial and antifungal activities. The compound's effectiveness was confirmed through X-ray crystallography, with MIC values indicating substantial antimicrobial potential .

Insecticidal Effects

In a detailed bioassay, this compound demonstrated high larvicidal activity against mosquito species such as Anopheles stephensi and Culex quinquefasciatus. The study reported an LC50 value of 1.68 ppm for second instar larvae of An. stephensi, highlighting its potential as a biopesticide in vector control strategies .

Mechanism of Action

Flindersine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Flindersine is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its diverse biological activities, including antifungal, cytotoxic, and photoactive properties

Biological Activity

Flindersine is an alkaloid extracted from the plant Toddalia asiatica, belonging to the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly in agricultural pest control and potential therapeutic applications. Research has indicated that this compound exhibits significant antifeedant, larvicidal, antibacterial, and antifungal properties.

1. Antifeedant Activity

This compound has been evaluated for its antifeedant effects against various agricultural pests. The study utilized a leaf disc no-choice method to assess its efficacy against Helicoverpa armigera and Spodoptera litura. Results indicated that this compound effectively reduced feeding behavior, with high regression values (R² = 0.91 for H. armigera and R² = 0.87 for S. litura) suggesting a strong correlation between concentration and antifeedant activity.

2. Larvicidal Activity

This compound demonstrated potent larvicidal activity against vector mosquitoes such as Anopheles stephensi and Culex quinquefasciatus. At a concentration of 20 ppm, this compound achieved 100% larvicidal efficacy. The lethal concentration (LC50) values were notably low, indicating high potency:

Mosquito Species LC50 (ppm) Mortality Rate (%)
Anopheles stephensi2.71100
Culex quinquefasciatus4.19100

Additionally, at higher concentrations (1000 ppm), this compound significantly increased the larval and pupal duration of these insects, with no adult emergence observed.

3. Antibacterial and Antifungal Activities

This compound has shown moderate antibacterial and antifungal properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited promising activity:

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Fungal StrainsModerate

The ethyl acetate extract of T. asiatica, from which this compound is derived, also showed significant antifungal activity against common pathogens.

Study on Agricultural Pests

In a controlled laboratory setting, researchers assessed the impact of this compound on the growth and development of agricultural pests like H. armigera and S. litura. The study found that exposure to this compound not only inhibited feeding but also adversely affected growth parameters:

  • Increased larval duration by over five days at 1000 ppm.
  • A significant reduction in adult emergence rates.

Clinical Implications

While primarily studied for its agricultural applications, this compound's antibacterial properties suggest potential therapeutic uses in treating infections caused by resistant strains of bacteria. Further research is needed to explore its mechanisms of action and efficacy in clinical settings.

Properties

IUPAC Name

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMNABLQWUMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200324
Record name Flindersine
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-64-8
Record name Flindersine
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URL https://commonchemistry.cas.org/detail?cas_rn=523-64-8
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Record name Flindersine
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Record name Flindersine
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Record name Flindersine
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Record name FLINDERSINE
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Synthesis routes and methods

Procedure details

To a boiling solution of 2,4-dihydroxy quinoline (5.0 g, 31 mmol) in pyridine (300 ml) under argon was added anhydrous magnesium sulfate (20 g) followed by 3-methyl-2-butenal (2.6 g, 31.0 mmole). The reaction was heated under reflux for 16 hours. After 12 hours, more 3-methyl-2-butenal (1.3 g, 15.5 mmol) was added and the reaction was heated under reflux for 16 more hours. The reaction was diluted with 10% methanol in chloroform (200 ml) and filtered while hot. The solid was washed with hot solvent (10% methanol in chloroform) and the filtrate was concentrated in vacuo and coevaporated with toluene. The resulting solid was triturated with isopropyl ether to give the title A compound (4.5 g), m.p. 174° C.-177° C.: 1H NMR (DMSO-d6 /CDCl3) ppm: δ7.7 (d, 1H, J =8.0 Hz), 7.4 (d, 1H, J = 9.0 Hz), 7.2 (d, 1H, J =8.0 Hz), 7.1 (dd, 1H, J =7 & 8 Hz), 6.5 (d, 1H, J =8.0 Hz), 5.5 (d, 1H, J =9.0 Hz), 3.3 (s, 1H), 1.34 (2 s, 6H); 13C NMR (DMSO-d6 /CDCl3) ppm: 160.8, 158.7, 136.5, 128.9, 120.9, 120.2, 119.7, 115.0, 113.6, 113.4, 103.7, 76.7, 26.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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